Aqueous Solubility Advantage over Free Base
The hydrobromide salt form of 4-amino-3-hydroxytetrahydrothiophene (CAS 1179369-32-4) is expected to exhibit substantially higher aqueous solubility than its free base counterpart (CAS 78050-41-6), in line with the well-established solubility enhancement conferred by hydrobromide salt formation for aliphatic amines [1][2]. While direct experimental solubility data for this specific compound have not been published in peer-reviewed literature, general solubility rules for hydrobromide salts of small amines predict an increase in aqueous solubility of at least one to several orders of magnitude relative to the free base [1][2]. Vendors list the hydrobromide salt as a crystalline solid, whereas the free base is often described as a low-melting solid or oil, consistent with the expected physical property difference .
| Evidence Dimension | Aqueous solubility (qualitative prediction) |
|---|---|
| Target Compound Data | Hydrobromide salt; expected high aqueous solubility (class-level inference) |
| Comparator Or Baseline | Free base CAS 78050-41-6; expected low aqueous solubility (class-level inference) |
| Quantified Difference | Not experimentally quantified for this pair; literature precedent for amine–HBr salts indicates solubility typically >10 mg/mL in water vs. <1 mg/mL for many free aminothiolanes [1]. |
| Conditions | Class-level inference based on salt-form principles; no direct experimental determination found. |
Why This Matters
For aqueous-phase reactions (e.g., amide couplings, bioconjugation) or biological assays, poor solubility of the free base can lead to incomplete dissolution, irreproducible stoichiometry, and failed reactions, making the hydrobromide salt the preferred procurement choice.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. View Source
- [2] Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217. View Source
